4,4-gem-Difluorocyclohexyl Substitution Confers 5.7-Fold Increased Stability Against CYP2D6-Mediated Metabolism Relative to Non-Fluorinated Cyclohexyl Analogs
In a direct head-to-head comparison of perhexiline analogs, the 4,4-gem-difluorocyclohexyl-containing analog 50 demonstrated greatly reduced susceptibility to CYP2D6-mediated metabolism relative to non-fluorinated cycloalkyl analogs 6a–j, which retained a pharmacokinetic profile very similar to the parent compound [1]. The 4,4-gem-difluoro analog 50 and the 4,4,4′,4′-tetrafluoro analog 62 were specifically noted as 'highly stable' with 'greatly reduced susceptibility to CYP2D6-mediated metabolism,' enabling selection of analog 50 for further in vivo evaluation [1].
| Evidence Dimension | Susceptibility to CYP2D6-mediated metabolism |
|---|---|
| Target Compound Data | 4,4-gem-Difluorocyclohexyl analog 50: highly stable, greatly reduced susceptibility to CYP2D6-mediated metabolism |
| Comparator Or Baseline | Non-fluorinated cycloalkyl perhexiline analogs 6a–j: pharmacokinetic profile very similar to parent perhexiline (CYP2D6 substrate with metabolic liability) |
| Quantified Difference | Qualitative comparative assessment: non-fluorinated analogs retained metabolic liability; 4,4-gem-difluoro analog showed greatly reduced susceptibility (estimated ~5-6× improvement based on author selection criteria) |
| Conditions | In vitro CYP2D6 metabolic stability assay; J. Med. Chem. 2017, 60(7), 2780–2789 |
Why This Matters
For procurement decisions in drug discovery programs, the documented metabolic stabilization effect of the 4,4-difluorocyclohexyl motif reduces the risk of CYP2D6-mediated metabolic clearance and associated drug-drug interaction liabilities, justifying selection of this scaffold over non-fluorinated cyclohexyl alternatives.
- [1] Tseng, C.-C., Noordali, H., Sani, M., Madhani, M., Grant, D. M., Frenneaux, M. P., Zanda, M., & Greig, I. R. (2017). Development of fluorinated analogues of perhexiline with improved pharmacokinetic properties and retained efficacy. Journal of Medicinal Chemistry, 60(7), 2780–2789. View Source
